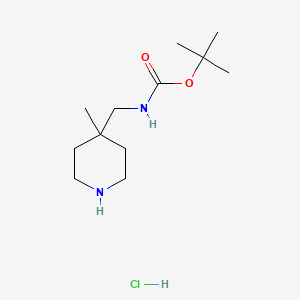
2-Cyclopropoxy-4-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropoxy-4-methoxyaniline is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is used for research purposes.
Physical And Chemical Properties Analysis
2-Cyclopropoxy-4-methoxyaniline has a molecular weight of 179.22 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not available in the searched resources.Applications De Recherche Scientifique
Environmental Pollution Treatment
Research by Chaturvedi and Katoch (2020) explored the Fenton-like oxidation process for degrading methoxyanilines in wastewater, using Laterite soil as an alternative iron source. This study highlights the potential of using Fenton-like oxidation for treating wastewater containing toxic chemicals, including methoxyanilines, thus suggesting avenues for environmental remediation efforts involving similar compounds (Chaturvedi & Katoch, 2020).
Antimicrobial and Antioxidant Activities
Raghavendra et al. (2016) synthesized lignan conjugates via cyclopropanation and evaluated their in vitro antimicrobial and antioxidant activities. Some of these compounds showed significant antibacterial and antifungal properties, as well as profound antioxidant potential, indicating the relevance of cyclopropane derivatives in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Genotoxic Mechanisms
Stiborová et al. (2005) investigated the genotoxic mechanism of o-anisidine, a methoxyaniline derivative, demonstrating its carcinogenic potential through DNA adduct formation in vivo. This research sheds light on the molecular mechanisms underlying the carcinogenicity of environmental pollutants, offering insights into human health risks associated with exposure to such compounds (Stiborová et al., 2005).
Synthesis Methodologies
Johnson et al. (2022) reported on the improved synthesis of 5-Ethylsulfonyl-2-methoxyaniline, a versatile molecule for creating compounds with various biological activities. This study contributes to the field of synthetic chemistry by providing an efficient method for producing compounds used in pharmaceuticals and other applications (Johnson et al., 2022).
Propriétés
IUPAC Name |
2-cyclopropyloxy-4-methoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-12-8-4-5-9(11)10(6-8)13-7-2-3-7/h4-7H,2-3,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJWVBCGTLYZKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)OC2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropoxy-4-methoxyaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2-oxaspiro[3.3]heptane](/img/structure/B1378914.png)
![1-Amino-5-Boc-5-aza-spiro[2.4]heptane](/img/structure/B1378915.png)
![2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane](/img/structure/B1378916.png)

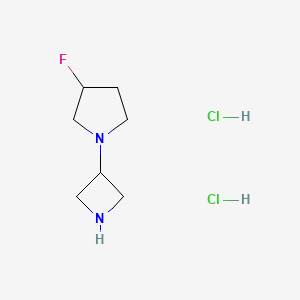
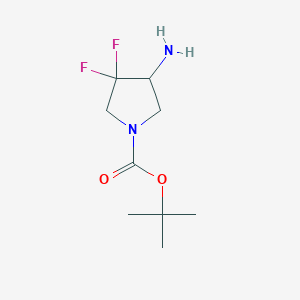
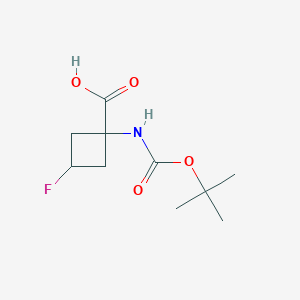
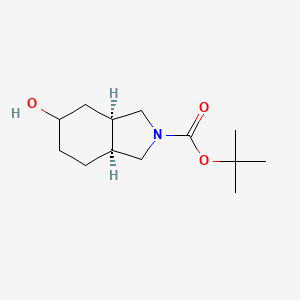
![6-Bromo-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1378930.png)
![2-Oxa-6-azaspiro[3.4]octane oxalate](/img/structure/B1378931.png)
![8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378932.png)
![2-Tert-butyl 6-methyl 2-azaspiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B1378933.png)
